molecular formula C14H13BFNO4 B1440833 (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid CAS No. 874290-58-1

(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Cat. No.: B1440833
CAS No.: 874290-58-1
M. Wt: 289.07 g/mol
InChI Key: ZRPHZGSBDFAFOX-UHFFFAOYSA-N
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Description

(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This specific compound features a benzyloxycarbonyl-protected amino group and a fluorine atom on the phenyl ring, which can influence its reactivity and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

    Formation of the Boronic Acid: The final step involves the introduction of the boronic acid group. This can be achieved through a Miyaura borylation reaction, where the aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.

    Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can direct electrophilic substitution to ortho and para positions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Deprotection: Trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions (NO2+).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Free Amines: Obtained after deprotection of the benzyloxycarbonyl group.

    Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

    Material Science: Incorporated into polymers and materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxycarbonyl and fluorine substituents.

    (4-Fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl-protected amino group.

    (5-Amino-2-fluorophenyl)boronic Acid: Similar but without the benzyloxycarbonyl protection.

Uniqueness

    Functional Groups:

    Versatility: The presence of multiple functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPHZGSBDFAFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674566
Record name (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-58-1
Record name (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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